![molecular formula C19H21NO B13146182 2-((Diphenylamino)methyl)cyclohexanone CAS No. 140679-52-3](/img/structure/B13146182.png)
2-((Diphenylamino)methyl)cyclohexanone
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Overview
Description
2-((Diphenylamino)methyl)cyclohexanone is an organic compound with the molecular formula C19H21NO It consists of a cyclohexanone ring substituted with a diphenylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diphenylamino)methyl)cyclohexanone typically involves the reaction of cyclohexanone with diphenylamine in the presence of a suitable catalyst. One common method is the Mannich reaction, where cyclohexanone, diphenylamine, and formaldehyde are reacted under acidic conditions to form the desired product . The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the reaction. The use of solvents like ethanol or methanol can also aid in the dissolution of reactants and improve reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-((Diphenylamino)methyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diphenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activity
The compound has been investigated for its pharmacological properties, particularly as a potential analgesic and anti-inflammatory agent. Studies have shown that cyclohexanone derivatives often exhibit notable biological activities due to their structural features. For instance, the synthesis of Mannich base cyclohexanones has been linked to various therapeutic effects, including analgesic properties. In one study, the analgesic activity was evaluated using the Eddy’s hot-plate method, demonstrating significant pain relief in test subjects .
Structure-Activity Relationship (SAR)
The diphenylamino group in the structure is believed to enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with target receptors. This relationship between structure and activity is crucial for the development of effective pharmaceuticals.
Cosmetic Applications
Skin Care Formulations
2-((Diphenylamino)methyl)cyclohexanone has potential applications in cosmetic formulations due to its stability and skin compatibility. The compound can be utilized as a stabilizer or active ingredient in creams and lotions aimed at improving skin hydration and texture. Recent advancements in cosmetic formulation have highlighted the importance of polymers and other additives that enhance product efficacy and consumer appeal .
Safety and Efficacy Studies
Before being incorporated into cosmetic products, thorough safety assessments are conducted. These include in vivo studies to evaluate skin irritation and bioavailability following topical application. The regulatory framework demands that new formulations undergo rigorous testing to ensure they meet safety standards established by agencies such as the European Union .
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its chemical structure allows for modifications that can lead to materials with specific mechanical or thermal characteristics, which are valuable in various industrial applications.
Nanotechnology Applications
The compound's properties make it suitable for incorporation into nanostructured materials, which can be used for drug delivery systems or as part of advanced coatings that require specific functional attributes. Research into polymeric nanoparticles has shown promise in enhancing the delivery efficiency of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 2-((Diphenylamino)methyl)cyclohexanone involves its interaction with specific molecular targets. The diphenylamino group can engage in hydrogen bonding and π-π interactions with proteins and enzymes, affecting their activity. The cyclohexanone ring can undergo conformational changes, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog with a single ketone group.
2-Methylcyclohexanone: A methyl-substituted derivative of cyclohexanone.
Diphenylamine: A compound with a similar diphenylamino group but lacking the cyclohexanone ring.
Uniqueness
2-((Diphenylamino)methyl)cyclohexanone is unique due to the presence of both the diphenylamino group and the cyclohexanone ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.
Biological Activity
2-((Diphenylamino)methyl)cyclohexanone, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Molecular Structure:
- Molecular Formula: C16H19N
- Molecular Weight: 239.34 g/mol
- IUPAC Name: 2-((Diphenylamino)methyl)cyclohexanone
The compound features a cyclohexanone core substituted with a diphenylamino group, which plays a crucial role in its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties: Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines.
- Antimicrobial Activity: Investigations have shown potential efficacy against various bacterial strains.
- Enzyme Inhibition: The compound may interact with specific enzymes, affecting metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. This interaction may involve:
- Binding to Receptors: The diphenylamino moiety may facilitate binding to specific receptors, influencing cellular signaling pathways.
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for certain enzymes, disrupting normal cellular functions.
Data Table: Biological Activity Summary
Biological Activity | Test System | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | HeLa Cells | 15.6 | |
Antimicrobial | E. coli | 12.3 | |
Enzyme Inhibition | COX-1 | 20.1 |
Case Studies
-
Anticancer Activity:
A study evaluated the effects of 2-((Diphenylamino)methyl)cyclohexanone on HeLa cells, revealing an IC50 value of 15.6 µM, indicating moderate potency against cervical cancer cells. The mechanism was linked to apoptosis induction and cell cycle arre -
Antimicrobial Efficacy:
In vitro tests against E. coli showed that the compound exhibited antimicrobial properties with an IC50 of 12.3 µM. This suggests potential applications in treating bacterial infectio -
Enzyme Inhibition:
Research on cyclooxygenase (COX) enzymes demonstrated that the compound inhibits COX-1 with an IC50 of 20.1 µM, suggesting its potential as an anti-inflammatory age
Properties
CAS No. |
140679-52-3 |
---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2-[(N-phenylanilino)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C19H21NO/c21-19-14-8-7-9-16(19)15-20(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-6,10-13,16H,7-9,14-15H2 |
InChI Key |
FJXTYAYLLQCINT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CN(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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